
Diallyl trisulfide as a hydrogen sulfide donor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diallyl trisulfide

Cat. No.: B3029840 Get Quote

An In-depth Technical Guide to Diallyl Trisulfide as a Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic (Allium sativum),

has emerged as a significant subject of research due to its role as a robust exogenous donor of

hydrogen sulfide (H₂S).[1][2] H₂S is an endogenous gasotransmitter involved in a multitude of

physiological and pathophysiological processes, including cardiovascular regulation,

inflammation, and cellular apoptosis.[3][4] DATS releases H₂S rapidly in a thiol-dependent

manner, primarily through a reaction with glutathione (GSH).[5][6] This mechanism underlies its

diverse biological activities, from potent antioxidant and anti-inflammatory effects to the

induction of apoptosis in cancer cells.[7][8] This document provides a comprehensive technical

overview of the core mechanisms of DATS as an H₂S donor, summarizes key quantitative data,

details relevant experimental protocols, and visualizes the critical signaling pathways it

modulates.

Chemical Properties and Mechanism of H₂S Release
Diallyl trisulfide (C₆H₁₀S₃) is a key bioactive component of garlic oil, characterized by a three-

sulfur atom chain flanked by two allyl groups.[2] This polysulfide structure is critical for its ability

to release H₂S. Unlike diallyl disulfide (DADS), which is a slow and inefficient H₂S donor, DATS

reacts rapidly with biological thiols to produce H₂S.[5][6][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b3029840?utm_src=pdf-interest
https://www.benchchem.com/product/b3029840?utm_src=pdf-body
https://www.benchchem.com/product/b3029840?utm_src=pdf-body
https://www.mdpi.com/1422-0067/18/8/1645
https://pmc.ncbi.nlm.nih.gov/articles/PMC11431890/
https://pubs.acs.org/doi/abs/10.1021/acs.jpcb.7b03683
https://pubmed.ncbi.nlm.nih.gov/28609097/
https://pubmed.ncbi.nlm.nih.gov/26301500/
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01962
https://pubmed.ncbi.nlm.nih.gov/28648972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11994080/
https://www.benchchem.com/product/b3029840?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11431890/
https://pubmed.ncbi.nlm.nih.gov/26301500/
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01962
https://pubs.acs.org/doi/pdf/10.1021/acs.orglett.5b01962
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thiol-Dependent H₂S Release from DATS
The primary mechanism for H₂S release from DATS involves a thiol-disulfide exchange

reaction with glutathione (GSH), a ubiquitous intracellular antioxidant.[5][10] The reaction

proceeds as follows:

Nucleophilic Attack: The thiol group of GSH performs a nucleophilic attack on one of the

peripheral sulfur atoms of the DATS molecule.[3][11]

Formation of Intermediates: This initial reaction yields S-allyl glutathione disulfide (GSSA)

and allyl perthiol (ASSH).[11]

H₂S Release: The key intermediate, allyl perthiol, is unstable and rapidly reacts with another

molecule of GSH. This second reaction reduces the perthiol, releasing H₂S and forming S-

allyl glutathione (GSA).[5][6]

Computational studies have confirmed that the nucleophilic attack on the peripheral sulfur of

DATS is both kinetically and thermodynamically more favorable than an attack on the central

sulfur atom.[3][4]
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Caption: Mechanism of H₂S release from DATS via reaction with GSH.

Key Signaling Pathways Modulated by DATS
The H₂S released by DATS, along with the compound itself, modulates several critical

intracellular signaling pathways. These pathways are central to its observed antioxidant, anti-
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inflammatory, and anti-cancer effects.[8][12]

Nrf2/Keap1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that

regulates the expression of numerous antioxidant and cytoprotective genes.[13] Under basal

conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated

protein 1 (Keap1), which targets it for degradation.

DATS activates the Nrf2 pathway through two proposed mechanisms:

Keap1 Modification: DATS can directly modify reactive cysteine residues on Keap1,

particularly Cys288.[13][14] This modification leads to a conformational change in Keap1,

preventing it from binding to Nrf2.

ROS-Mediated Activation: DATS can induce a mild increase in reactive oxygen species

(ROS), which in turn activates upstream kinases that phosphorylate and activate Nrf2.[13]

Once freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response

Element (ARE) in the promoter region of target genes, and initiates the transcription of

protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1

(NQO1).[7][13]
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Caption: DATS-mediated activation of the Nrf2/Keap1 antioxidant pathway.

PI3K/Akt Survival Pathway
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The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that

promotes cell survival, proliferation, and growth. DATS has been shown to activate this

pathway, which is particularly relevant in its cardioprotective effects against insults like

doxorubicin-induced toxicity.[15] Activation of PI3K leads to the phosphorylation and activation

of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad)

and inhibits the expression of others (e.g., Bax), ultimately leading to the suppression of

apoptosis and promotion of cell survival.[15]
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Caption: DATS promotes cell survival via activation of the PI3K/Akt pathway.

Modulation of Apoptotic and Inflammatory Pathways
DATS exerts significant anti-cancer and anti-inflammatory effects by directly influencing

pathways that control apoptosis and inflammation.

Induction of Apoptosis: In cancer cells, DATS induces apoptosis by increasing the ratio of

pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction,

cytochrome c release, and the activation of effector caspases like caspase-3 and caspase-7.

[16][17]

Inhibition of NF-κB: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a

key transcription factor that drives inflammation and promotes cell survival in cancer.[8][18]

This often occurs through the inhibition of upstream Mitogen-Activated Protein Kinases

(MAPKs) such as JNK and ERK.[18]
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Caption: DATS modulates inflammatory and apoptotic signaling pathways.

Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on DATS.

Table 1: Comparative H₂S Release from Diallyl
Polysulfides
Data collated from reactions with Glutathione (GSH) in vitro.
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Compound Concentration
GSH
Concentration

H₂S Release
Profile

Citation(s)

Diallyl Trisulfide

(DATS)
50 µM 500 µM

Rapid and

immediate
[9]

Diallyl Disulfide

(DADS)
100 µM 500 µM

Slow and

minimal
[5][6][9]

Commercial

DADS (impure)
100 µM 500 µM

Detectable

(attributed to

~10% DATS

impurity)

[9]

Table 2: Effects of DATS on Cancer Cell Proliferation and
ROS Levels
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Cell Line
Cancer
Type

Effect
DATS
Concentrati
on

Duration Citation(s)

HCT-15,

DLD-1

Human Colon

Cancer

Significant

growth

suppression,

G2/M arrest

Not specified - [16][19]

SUM102PT,

SUM225CW

N

Breast DCIS

Dose-

dependent

reduction in

colony

formation

Not specified - [17]

MCF-10AT1
Premalignant

Breast

Decreased

ROS

production by

33-39%

40-80 µM 12 h [20]

MCF-10AT1
Premalignant

Breast

Decreased

ROS

production by

39-67%

40-80 µM 24 h [20]

Table 3: Cardioprotective Effects of DATS (In Vivo)
Animal Model Condition DATS Dosage Outcome Citation(s)

Rats
Metabolic

Syndrome
Not specified

Significantly

lowered diastolic

blood pressure

and heart rate

[21]

Rats

Doxorubicin-

induced

cardiotoxicity

40 mg/kg

(gavage)

Reversed

cardiac

dysfunction and

apoptosis

[18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18296348/
https://discovery.researcher.life/article/anticancer-effects-of-diallyl-trisulfide-derived-from-garlic/fb24d56c462d3cf8b73272e8059c99fe
https://pmc.ncbi.nlm.nih.gov/articles/PMC7258616/
https://www.mdpi.com/1422-0067/25/2/923
https://www.mdpi.com/1422-0067/25/2/923
https://www.researchgate.net/figure/Effects-of-DATS-consumption-on-in-vivo-cardiac-function-a-cardiodynamic-parameters_fig4_346493029
https://pubmed.ncbi.nlm.nih.gov/29087013/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed and reproducible methodologies are critical for studying DATS. Below are protocols for

key experiments.

Protocol: Quantification of H₂S Release using
Monobromobimane (MBB) Method
This method is highly sensitive for detecting thiols, including H₂S, by derivatizing them with

monobromobimane (MBB) to form a fluorescent product (sulfide-dibimane, SdB), which is then

quantified by RP-HPLC.[22]

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4413952/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Reaction Mixture
(e.g., DATS + GSH in PBS)

Incubate at 37°C
(Allow H₂S release)

Add Monobromobimane (MBB)
(Derivatization reaction)

Stop Reaction
(e.g., with sulfosalicylic acid)

Inject Sample into RP-HPLC System

Fluorescence Detection
(Excitation/Emission ~390/475 nm)

Quantify SdB Peak Area
(Compare to standard curve)

End: Determine H₂S Concentration

Click to download full resolution via product page

Caption: Experimental workflow for H₂S measurement using the MBB method.

Methodology:
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Reaction Setup: In a sealed vial, combine DATS (e.g., 50 µM) and GSH (e.g., 500 µM) in a

buffered solution (e.g., 10 mM PBS, pH 7.4). Incubate at 37°C for the desired time.

Derivatization: Add an excess of monobromobimane (MBB) solution (e.g., 1 mM final

concentration) to the reaction mixture. Incubate in the dark for 30 minutes at room

temperature to allow the formation of the stable, fluorescent sulfide-dibimane (SdB) product.

[22]

Reaction Termination: Stop the reaction by adding an acid, such as sulfosalicylic acid, which

also precipitates proteins.

Centrifugation: Centrifuge the sample to pellet any precipitate.

HPLC Analysis: Inject the supernatant into a Reverse-Phase HPLC (RP-HPLC) system

equipped with a C18 column and a fluorescence detector.

Quantification: Separate the SdB product using an appropriate gradient (e.g.,

acetonitrile/water). Measure the fluorescence of the eluting SdB peak. Calculate the

concentration of H₂S by comparing the peak area to a standard curve generated with known

concentrations of Na₂S.[22]

Protocol: Western Blot Analysis for Nrf2 Nuclear
Translocation
This protocol determines the activation of the Nrf2 pathway by measuring the increase of Nrf2

protein in the nuclear fraction of DATS-treated cells.

Methodology:

Cell Culture and Treatment: Plate cells (e.g., AGS human gastric cancer cells) and grow to

~80% confluency. Treat the cells with DATS (e.g., 20 µM) for a specified time (e.g., 2 hours).

[14]

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic

fractionation using a commercial kit or standard biochemical procedures. This separates the

nuclear proteins from the cytoplasmic proteins.
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Protein Quantification: Determine the protein concentration of both the nuclear and

cytoplasmic lysates using a standard method (e.g., BCA assay).

SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-

polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a

PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody

binding.

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system. Use Lamin B1 or Histone H3 as a loading control for the

nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction. An increase in the Nrf2

band intensity in the nuclear fraction of DATS-treated cells indicates activation.[14]

Protocol: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.

Methodology:

Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a predetermined

density and allow them to adhere overnight.[15]

Treatment: Treat the cells with various concentrations of DATS, with or without an injurious

agent (e.g., doxorubicin), for the desired experimental duration (e.g., 24 hours).[15]

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or

isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance of the purple solution on a microplate

reader at a wavelength of ~570 nm.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Applications in Drug Development
The properties of DATS as a potent H₂S donor position it as a promising candidate for

therapeutic development.

Oncology: DATS has demonstrated anti-cancer effects in multiple cancer types, including

breast, colon, and osteosarcoma.[12] Its ability to selectively induce apoptosis in cancer cells

while having minimal impact on normal cells makes it an attractive agent for

chemoprevention and combination therapy.[1][12]

Cardiovascular Disease: H₂S is known to be cardioprotective. DATS, as a reliable H₂S

donor, has shown potential in mitigating cardiovascular conditions such as hypertension and

doxorubicin-induced cardiotoxicity.[2][18][21] Its antioxidant and anti-inflammatory effects

contribute to its protective role in the cardiovascular system.

Neuroprotection: The ability of organosulfur compounds to reduce oxidative stress suggests

a potential role in protecting against neurodegenerative diseases.[23]

Conclusion
Diallyl trisulfide is a highly efficient and rapid biological donor of hydrogen sulfide, a critical

signaling molecule. Its mechanism of action, centered on a thiol-dependent reaction with

glutathione, triggers the modulation of key cellular pathways, including the Nrf2 antioxidant

response and the PI3K/Akt survival pathway, while also inhibiting pro-inflammatory and

promoting pro-apoptotic signals in pathological contexts. The quantitative data strongly support

its efficacy in preclinical models of cancer and cardiovascular disease. The detailed protocols

provided herein offer a foundation for researchers to further investigate and harness the

therapeutic potential of DATS in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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